2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide
Description
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide is a heterocyclic compound featuring a pyridine backbone with three key functional groups:
- Mercapto group (-SH) at the 2-position, which enhances reactivity in metal coordination and nucleophilic substitution.
- Methoxycarbonyl group (-COOCH3) at the 4-position, contributing to ester-based hydrophobicity and stability.
- N-oxide moiety, which increases polarity and solubility in polar solvents.
Properties
Molecular Formula |
C7H7NO3S |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
methyl 1-hydroxy-2-sulfanylidenepyridine-4-carboxylate |
InChI |
InChI=1S/C7H7NO3S/c1-11-7(9)5-2-3-8(10)6(12)4-5/h2-4,10H,1H3 |
InChI Key |
BWGIOVDZKZMJMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=S)N(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with thiourea in ethanol and aqueous ammonia . This method provides a convenient route to obtain the desired compound with high yield.
Another method involves the condensation of α,β-unsaturated ketones, malononitrile, and 4-methylbenzenethiol under microwave irradiation with a base catalyst . This method is advantageous due to its efficiency and the use of readily available starting materials.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction of the compound can be achieved using hydride reagents, leading to the formation of the corresponding thiol.
Substitution: The mercapto group can undergo nucleophilic substitution reactions with various electrophiles, resulting in the formation of substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Iodine is commonly used as an oxidizing agent for the oxidation of this compound.
Reduction: Hydride reagents such as sodium borohydride are used for the reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include disulfide derivatives, reduced thiols, and various substituted pyridine derivatives.
Scientific Research Applications
2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes
Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide involves its ability to form chelation complexes with metal ions . This chelation process disrupts the normal function of metal-dependent enzymes and proteins, leading to antimicrobial and antifungal effects. Additionally, the compound can interfere with ATP levels, nutrient transport, and protein synthesis, further contributing to its biological activity .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Mercapto-4-(methoxycarbonyl)pyridine1-oxide with structurally related compounds from the evidence:
Key Observations:
Core Heterocycle: Pyridine (one N atom) vs. The N-oxide in the main compound introduces polarity, distinguishing it from non-oxidized analogs.
Functional Groups: -SH Group: Present in both 2-Mercaptopyrimidine and the main compound. This group facilitates metal chelation, as seen in 2-Mercaptopyrimidine’s use in coordination chemistry . -COOCH3 vs. Chloro and Methyl Substituents: The chloro and methyl groups in 2-Chloro-6-methylpyrimidine-4-carboxylic acid enhance steric hindrance and alter electronic properties, affecting reactivity in substitution reactions .
Physical and Chemical Properties
Melting Points :
- 2-Mercaptopyrimidine has a high decomposition melting point (230℃), likely due to strong intermolecular hydrogen bonding from its pyrimidine ring and -SH group .
- Mercaptosuccinic acid’s lower melting point (154℃) reflects weaker intermolecular forces in its aliphatic structure .
- The main compound’s N-oxide and ester groups may lower its melting point compared to 2-Mercaptopyrimidine but raise it relative to aliphatic analogs.
- Solubility: The N-oxide in the main compound increases polarity, likely enhancing water solubility compared to non-oxidized pyridines.
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